Dimemorfan phosphate

Catalog No.
S596302
CAS No.
36304-84-4
M.F
C18H28NO4P
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimemorfan phosphate

CAS Number

36304-84-4

Product Name

Dimemorfan phosphate

IUPAC Name

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid

Molecular Formula

C18H28NO4P

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1

InChI Key

ODJHDWLIOUGPPA-URVXVIKDSA-N

SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O

Synonyms

Astomin, AT 17, d-3-methyl-N-methylmorphinan, Dastosin, dimemorfan, dimemorfan phosphate, dimemorfan phosphate (1:1) salt, dimemorfan, (9alpha,13alpha,14alpha)-isomer, dinemorphan

Canonical SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O

Isomeric SMILES

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O

Multiple studies have compared its efficacy to other cough suppressants:

  • Animal models: Dimemorfan demonstrates antitussive effects up to three times stronger than codeine and equivalent to dextromethorphan [].
  • Clinical trials: Three major comparative clinical trials and post-marketing surveillance studies found dimemorfan to be equally or slightly more effective than dextromethorphan, benproperine phosphate, and placebo in controlling coughs [].

These findings suggest dimemorfan phosphate is a viable and potentially more potent alternative to other commonly used cough suppressants.

Other Potential Applications

While research on dimemorfan phosphate is limited, some studies suggest potential applications beyond cough suppression:

  • Anti-inflammatory and antioxidant effects: Dimemorfan has been shown to inhibit the production of reactive oxygen species (ROS) and suppress the upregulation of specific inflammatory markers in cell cultures [].
  • Neuroprotective properties: Studies suggest dimemorfan may offer neuroprotective effects by promoting the degradation of specific proteins involved in neurodegenerative diseases [].

Dimemorfan phosphate, also known as 3,17-dimethylmorphinan, is a compound classified as an antitussive agent primarily used to suppress cough. It belongs to the morphinan family and is recognized for its efficacy in treating cough without the narcotic effects commonly associated with other cough suppressants like codeine. Developed by Yamanouchi Pharmaceutical (now Astellas Pharma), dimemorfan was introduced in Japan in 1975 and later marketed in Spain and Italy . The chemical formula for dimemorfan phosphate is C₁₈H₂₈NO₄P, with a molar mass of approximately 355.39 g/mol .

Unlike codeine, another cough suppressant with some narcotic properties, dimemorfan acts directly on the cough center in the brainstem, specifically the medulla oblongata []. It primarily functions as a sigma-1 receptor agonist, leading to cough suppression []. Unlike dextromethorphan, dimemorfan has minimal affinity for the NMDA receptor, reducing the risk of dissociative side effects [].

Studies suggest dimemorfan has a low dependence potential compared to opioid-based cough suppressants []. However, some research indicates its potential to inhibit certain immune system functions at high doses. More research is needed to fully understand its safety profile.

, typically including methylation and salification processes. For example, a common method involves reacting dimemorfan with phosphoric acid to form the phosphate salt. The reactions can be summarized as follows:

  • Methylation: Dimemorfan undergoes methylation using methylating agents.
  • Salification: The resulting product is treated with phosphoric acid to yield dimemorfan phosphate.
  • Purification: The compound is often recrystallized from ethanol or other solvents to achieve purity .

Dimemorfan exhibits significant biological activity as a cough suppressant. It acts centrally on the medullary cough center, similar to dextromethorphan but without the dissociative effects associated with NMDA receptor antagonism. Studies indicate that dimemorfan is approximately three times more potent than codeine and has a lower potential for abuse due to its unique receptor profile . It primarily interacts with sigma-1 receptors, while showing minimal affinity for sigma-2 receptors and NMDA receptors .

The synthesis of dimemorfan phosphate can be achieved through various methods, including:

  • Methylation followed by Phosphorylation: This method utilizes methylating agents followed by treatment with phosphoric acid.
  • Three-Step Reaction: A more complex route involves multiple steps including the use of solvents like dichloromethane and reagents such as sodium bicarbonate for neutralization .
  • Recrystallization: After synthesis, recrystallization from ethanol is commonly employed to purify the compound.

Dimemorfan phosphate is primarily used as an antitussive agent in pharmaceutical formulations aimed at treating coughs associated with colds and other respiratory conditions. Its non-narcotic nature makes it a preferred choice over traditional narcotic cough suppressants . Additionally, it has been studied for its potential benefits in various formulations due to its relatively low side effect profile compared to similar compounds.

Research indicates that dimemorfan phosphate can interact adversely with certain medications, particularly monoamine oxidase inhibitors (MAOIs), leading to severe hypertensive reactions . Its pharmacological profile suggests minimal interactions with other common medications, but caution is advised when prescribed alongside central nervous system depressants.

Similar Compounds: Comparison

Dimemorfan phosphate shares similarities with several other compounds in the morphinan class. Below is a comparison highlighting its uniqueness:

CompoundPotency as AntitussiveNMDA Receptor ActivitySigma-1 Receptor AffinityAbuse Potential
Dimemorfan phosphateHighLowModerateLow
DextromethorphanModerateHighHighModerate
CodeineModerateLowLowHigh
LevorphanolHighModerateModerateHigh
DextrorphanModerateHighLowModerate

Unique Features of Dimemorfan Phosphate

  • Reduced Side Effects: Unlike dextromethorphan and codeine, it lacks significant NMDA receptor antagonism, resulting in fewer dissociative effects.
  • Lower Abuse Potential: Its pharmacological profile contributes to a lower risk of abuse compared to traditional narcotics like codeine and levorphanol.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

353.17559537 g/mol

Monoisotopic Mass

353.17559537 g/mol

Heavy Atom Count

24

UNII

S203Y5Y1QP

Related CAS

36304-82-2 (Parent)
36309-01-0 (Parent)

Other CAS

36304-84-4

Wikipedia

Dimemorfan phosphate

Dates

Modify: 2023-08-15

Explore Compound Types